Enzymatic Inhibition Profile: 2-Ethylacetanilide Exhibits Low Micromolar Activity Against Dihydroorotase
2-Ethylacetanilide was evaluated for inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells. At a concentration of 10 µM and pH 7.37, the compound exhibited an IC₅₀ value of 1.80 × 10⁵ nM (180 µM) [1]. This specific enzyme inhibition data provides a quantitative benchmark for this compound's biological activity. Direct comparative data for other ortho-alkyl acetanilides (e.g., 2-methylacetanilide, 2-propylacetanilide) in this same dihydroorotase assay are not currently available in the public domain, limiting the strength of head-to-head comparison for this specific dimension.
| Evidence Dimension | IC₅₀ for dihydroorotase inhibition |
|---|---|
| Target Compound Data | 1.80 × 10⁵ nM (180 µM) at pH 7.37 |
| Comparator Or Baseline | No direct comparator data available for ortho-alkyl acetanilides in this assay |
| Quantified Difference | Not applicable — single compound data point |
| Conditions | Mouse Ehrlich ascites dihydroorotase, 10 µM compound concentration, pH 7.37 |
Why This Matters
Provides a quantitative activity baseline for researchers investigating pyrimidine biosynthesis inhibitors or developing enzyme-targeted probes where 2-ethylacetanilide may serve as a starting scaffold.
- [1] BindingDB. PrimarySearch_ki: 2-Ethylacetanilide inhibition of dihydroorotase. BDBM50405110. University of California San Diego. View Source
